1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Description
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a versatile chemical compound extensively used in scientific research. This compound exhibits unique properties that make it ideal for various applications, ranging from drug discovery to materials science.
Properties
IUPAC Name |
1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS2/c1-2-17-11-15-14-10(18-11)13-9(16)12-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTHZHLZVXYRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323777 | |
| Record name | 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
544662-37-5 | |
| Record name | 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the thiadiazole ring can be substituted with different nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a thiadiazole derivative, a class of compounds known for their diverse biological activities, making it of interest in medicinal chemistry for potential therapeutic applications in oncology and infectious diseases.
Chemical Information
- Chemical Name: 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- CAS Number: 544662-37-5
- Molecular Formula: C11H18N4OS2
- Molecular Weight: Approximately 286.4168 g/mol
Scientific Research Applications
- Chemistry: It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
- Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Minimum Inhibitory Concentration (MIC) studies on related thioureas have shown antibacterial activity against Staphylococcus aureus, with MIC values ranging from 0.78 to 3.125 μg/mL.
- Medicine: It is investigated for potential use in drug discovery and development, particularly in designing new therapeutic agents.
- Industry: The compound is used in developing new materials with specific properties, such as polymers and coatings.
Chemical Reactions
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea can undergo several chemical reactions:
- Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate can lead to the formation of sulfoxides or sulfones.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to form amines or alcohols.
- Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the thiadiazole ring can be substituted with nucleophiles like amines or thiols.
- Hydrolysis: The urea part of the molecule can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea: This compound has a similar structure but with a methylthio group instead of an ethylsulfanyl group. It exhibits similar chemical properties but may have different biological activities.
1-Cyclohexyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: This compound has a phenyl group instead of an ethylsulfanyl group, leading to different chemical and biological properties.
1-Cyclohexyl-3-(5-chloro-1,3,4-thiadiazol-2-yl)urea: The presence of a chloro group can significantly alter the reactivity and biological activity of the compound.
Biological Activity
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This particular compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
The molecular formula of 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea is , with a molecular weight of approximately 397.5 g/mol. The compound features a cyclohexyl group and a thiadiazole ring substituted at the 5-position with an ethylsulfanyl group.
Synthesis
The synthesis typically involves the reaction of cyclohexyl isocyanate with 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine in an organic solvent like dichloromethane or tetrahydrofuran, often using triethylamine as a base to facilitate the reaction. This multi-step synthesis is crucial for achieving the desired molecular structure and purity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea exhibit significant activity against various bacteria and fungi. For example:
- Minimum Inhibitory Concentration (MIC) studies show that related thioureas have exhibited remarkable antibacterial activity against strains such as Staphylococcus aureus, with MIC values ranging from 0.78 to 3.125 μg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in several studies. For instance:
- Compounds structurally related to 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | - | - |
| OVCAR-4 (Ovarian) | 25.9 | - | - |
The mechanism of action for 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific biological targets:
- Enzyme Inhibition : The thiadiazole ring can interact with various enzymes and receptors, modulating their activity which could lead to antimicrobial or anticancer effects.
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of target proteins, enhancing its biological efficacy .
Case Studies
Several case studies have highlighted the biological efficacy of thiadiazole derivatives:
- A study demonstrated that a related thiourea derivative showed strong inhibition against S. aureus enzymes such as DNA gyrase and dihydrofolate reductase .
- Another research focused on the structure–activity relationship (SAR) of thiadiazole compounds revealed that modifications at the 5-position significantly influenced antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
